3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
3,3-Dimethyl-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often involve the use of light to initiate the cycloaddition process, followed by various transformations to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the photochemical synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its unique bicyclic structure. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Uniqueness
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)5-3-8(4-5,11-7)6(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWOFZUUVRJLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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